molecular formula C10H11N3 B12228004 2-(Cyclopropylamino)-6-methylpyridine-3-carbonitrile

2-(Cyclopropylamino)-6-methylpyridine-3-carbonitrile

Cat. No.: B12228004
M. Wt: 173.21 g/mol
InChI Key: AJJBVKLYQJZMDS-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-6-methylpyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a cyclopropylamino group at the 2-position, a methyl group at the 6-position, and a cyano group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-6-methylpyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-6-methylpyridine-3-carbonitrile with cyclopropylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-6-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-6-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropylamino)-6-methylpyridine-3-carboxamide
  • 2-(Cyclopropylamino)-6-methylpyridine-3-methanol
  • 2-(Cyclopropylamino)-6-methylpyridine-3-thiol

Uniqueness

2-(Cyclopropylamino)-6-methylpyridine-3-carbonitrile is unique due to the presence of the cyano group, which imparts specific electronic properties and reactivity

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

2-(cyclopropylamino)-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C10H11N3/c1-7-2-3-8(6-11)10(12-7)13-9-4-5-9/h2-3,9H,4-5H2,1H3,(H,12,13)

InChI Key

AJJBVKLYQJZMDS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C#N)NC2CC2

Origin of Product

United States

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